molecular formula C12H13N B13534741 3-Ethenyl-1,2-dimethyl-1H-indole CAS No. 65037-61-8

3-Ethenyl-1,2-dimethyl-1H-indole

Cat. No.: B13534741
CAS No.: 65037-61-8
M. Wt: 171.24 g/mol
InChI Key: NTIRZEVKXMVZCJ-UHFFFAOYSA-N
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Description

3-Ethenyl-1,2-dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1,2-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a precursor that provides the ethenyl and dimethyl groups.

Another method involves the palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a halogenated indole derivative reacts with an alkene in the presence of a palladium catalyst to introduce the ethenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the above synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation with catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of 3-(2-carboxyethyl)-1,2-dimethyl-1H-indole.

    Reduction: Formation of 3-ethyl-1,2-dimethyl-1H-indole.

    Substitution: Formation of 3-bromo-1,2-dimethyl-1H-indole.

Scientific Research Applications

3-Ethenyl-1,2-dimethyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-Ethenyl-1,2-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethenyl group can participate in conjugation with the indole ring, affecting the compound’s electronic properties and reactivity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the ethenyl group but shares the indole core.

    3-Methylindole: Similar structure but with a methyl group instead of an ethenyl group.

    2,3-Dimethylindole: Lacks the ethenyl group but has two methyl groups on the indole ring.

Uniqueness

3-Ethenyl-1,2-dimethyl-1H-indole is unique due to the presence of both ethenyl and dimethyl substituents, which can significantly influence its chemical reactivity and potential applications. The ethenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

65037-61-8

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

3-ethenyl-1,2-dimethylindole

InChI

InChI=1S/C12H13N/c1-4-10-9(2)13(3)12-8-6-5-7-11(10)12/h4-8H,1H2,2-3H3

InChI Key

NTIRZEVKXMVZCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C

Origin of Product

United States

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